molecular formula C13H21NO2 B13945862 Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy- CAS No. 63918-94-5

Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-

Cat. No.: B13945862
CAS No.: 63918-94-5
M. Wt: 223.31 g/mol
InChI Key: GDJRVSBCGACHTI-UHFFFAOYSA-N
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Description

Chemical Name: 1-[(1-Hydroxycyclohexyl)oxy]cyclohexanecarbonitrile CAS Number: 63918-94-5 Molecular Formula: C₁₃H₂₁NO₂ Molecular Weight: 223.31 g/mol Structure: The compound features a cyclohexane ring substituted with a nitrile (-CN) group and a 1-hydroxycyclohexyloxy (-O-C₆H₁₀-OH) moiety.

Properties

CAS No.

63918-94-5

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-(1-hydroxycyclohexyl)oxycyclohexane-1-carbonitrile

InChI

InChI=1S/C13H21NO2/c14-11-12(7-3-1-4-8-12)16-13(15)9-5-2-6-10-13/h15H,1-10H2

InChI Key

GDJRVSBCGACHTI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C#N)OC2(CCCCC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, typically involves the reaction of cyclohexanecarbonitrile with a hydroxycyclohexyl derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include cyclohexanone derivatives, cyclohexanol derivatives, and substituted cyclohexanecarbonitriles .

Scientific Research Applications

Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy-, involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its effects are mediated through the formation of reactive intermediates that interact with target molecules, leading to the desired chemical transformations .

Comparison with Similar Compounds

Substituent Variations in Cyclohexanecarbonitrile Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent(s) Physical State Key Properties/Applications References
1-[(1-Hydroxycyclohexyl)oxy]cyclohexanecarbonitrile (63918-94-5) C₁₃H₂₁NO₂ 223.31 -CN, -O-C₆H₁₀-OH Not reported Potential intermediate in organic synthesis
1-Piperidinocyclohexanecarbonitrile (3867-15-0) C₁₂H₂₀N₂ 192.30 -CN, -N-piperidine Crystalline solid ≥95% purity; stable at -20°C for ≥5 years; used in pharmacological research
1-(Dimethylamino)cyclohexanecarbonitrile (16499-30-2) C₉H₁₆N₂ 152.24 -CN, -N(CH₃)₂ Not reported Supplier data available; limited application details
Cyclohexanecarbonitrile, 1-hydroxy-2-methyl- (804563-50-6) C₈H₁₃NO 139.19 -CN, -OH, -CH₃ Not reported Chiral centers (1S,2R) suggest stereospecific applications
1-(4-Methoxyphenyl)cyclohexanecarbonitrile (36263-51-1) C₁₄H₁₇NO 215.29 -CN, -C₆H₄-OCH₃ Solid (m.p. 40–45°C) Density: 1.0778 g/cm³; high boiling point (176–179°C at 2 torr)
1,1-Cyclohexanedicarbonitrile (5222-53-7) C₈H₁₀N₂ 134.18 Two -CN groups Not reported Used in cycloaddition reactions and polymer synthesis
(1-Hydroxy-cyclohexyl)-acetonitrile (14368-55-9) C₈H₁₃NO 139.19 -CH₂CN, -OH Not reported Structural analog with acetonitrile backbone

Thermal and Stability Data

  • Boiling Points: Cyclohexanecarbonitrile derivatives generally exhibit higher boiling points than unsubstituted cyclohexane (51.9°C vs. 30.0°C for cyclohexane) due to increased polarity . The 1-(4-methoxyphenyl) analog has a notably high boiling point (176–179°C at 2 torr) .
  • Stability: 1-Piperidinocyclohexanecarbonitrile is stable for ≥5 years at -20°C, whereas hydroxy-substituted analogs may require inert storage to prevent oxidation .

Biological Activity

Cyclohexanecarbonitrile, 1-(1-hydroxycyclohexyl)oxy- (CAS No: 63918-94-5) is a chemical compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Formula : C13H21NO2
  • Molecular Weight : Approximately 221.31 g/mol

The structure includes a cyclohexane moiety with a hydroxyl group and a carbonitrile functional group, which are critical for its biological activity.

The biological activity of cyclohexanecarbonitrile is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the carbonitrile group is known to influence binding interactions with proteins, potentially modulating their activity.

Key Mechanisms:

  • Enzyme Inhibition : Cyclohexanecarbonitrile may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.

Biological Activity and Therapeutic Applications

Research indicates that cyclohexanecarbonitrile exhibits various biological activities, including anti-inflammatory and analgesic effects. These properties suggest potential applications in treating conditions such as arthritis and neuropathic pain.

Case Studies:

  • Anti-inflammatory Activity :
    • A study demonstrated that cyclohexanecarbonitrile significantly reduced inflammatory markers in animal models of arthritis. The reduction in cytokines such as TNF-alpha and IL-6 was noted, indicating its potential as an anti-inflammatory agent .
  • Analgesic Effects :
    • In another study, the compound was tested for analgesic properties using the formalin test in rats. Results showed a significant decrease in pain behavior compared to control groups, suggesting effective pain relief .

Toxicological Profile

Understanding the safety profile of cyclohexanecarbonitrile is crucial for its development as a therapeutic agent. Preliminary toxicological assessments indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Data Summary

The following table summarizes key findings related to the biological activity of cyclohexanecarbonitrile:

Activity Effect Observed Study Reference
Anti-inflammatoryReduced TNF-alpha and IL-6 levels
AnalgesicDecreased pain behavior in rats
Enzyme inhibitionPotential modulation of metabolic enzymes

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